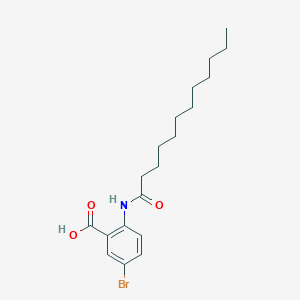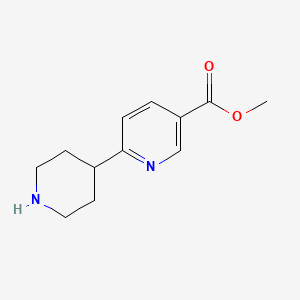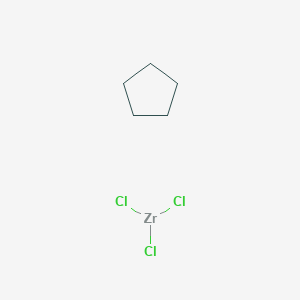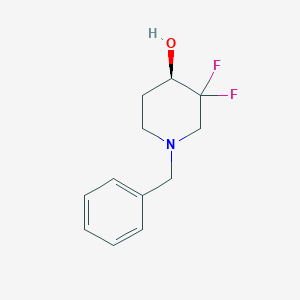
5-Bromo-2-(dodecanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(dodecanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a dodecanoylamino group at the 2nd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dodecanoylamino)benzoic acid typically involves the bromination of a precursor compound followed by the introduction of the dodecanoylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 5-bromo-2-aminobenzoic acid. This intermediate is then reacted with dodecanoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, amide formation, and purification. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(dodecanoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while hydrolysis can produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
5-Bromo-2-(dodecanoylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(dodecanoylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dodecanoylamino group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-2-(dodecanoylamino)benzoic acid is unique due to the presence of the dodecanoylamino group, which imparts specific properties such as increased hydrophobicity and potential for membrane interaction. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C19H28BrNO3 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
5-bromo-2-(dodecanoylamino)benzoic acid |
InChI |
InChI=1S/C19H28BrNO3/c1-2-3-4-5-6-7-8-9-10-11-18(22)21-17-13-12-15(20)14-16(17)19(23)24/h12-14H,2-11H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
MHQVUTSCKGIBEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)

![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)

![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

